An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a novel heterocyclic building block with significant potential in medicinal chemistry. As a dihydrochloride salt, its physicochemical properties are critical determinants of its behavior in both laboratory and physiological settings. This document details the core principles and experimental methodologies for elucidating its molecular structure, thermal properties, solubility, hygroscopicity, and acidity constants. By synthesizing established analytical techniques with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the evaluation of complex small molecule salts.
Introduction and Molecular Identity
The strategic incorporation of fluorine and strained ring systems like azetidine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Fluorine can significantly modulate metabolic stability, binding affinity, and pKa, while the azetidine moiety offers a three-dimensional vector for library diversification.[3][4] 1-(Azetidin-3-yl)-3-fluoropyrrolidine combines these features, making it a valuable scaffold.
The conversion of a basic parent molecule into a salt form, such as the dihydrochloride salt, is a fundamental strategy to enhance aqueous solubility and improve stability.[5] The formation of a dihydrochloride salt implies the presence of at least two basic centers within the molecule, which are protonated by two equivalents of hydrochloric acid.[5] A thorough characterization of this salt form is paramount for its effective application in drug development, from formulation to ensuring consistent biological activity.
Table 1: Molecular Identity of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
| Identifier | Value | Source |
| Chemical Name | 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | [6] |
| CAS Number | 1403766-81-3 | [6] |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | Derived |
| Molecular Weight | 217.11 g/mol | Derived |
| Chemical Structure | ![]() | N/A |
Spectroscopic Characterization: Structural Confirmation via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a fluorinated compound such as this, both ¹H and ¹⁹F NMR are indispensable.[1]
Expertise & Rationale:
The ¹H NMR spectrum confirms the proton environment and connectivity of the azetidine and pyrrolidine rings. The ¹⁹F NMR is crucial for directly observing the fluorine atom's environment and its coupling to adjacent protons, which is vital for confirming its position on the pyrrolidine ring.[7] The choice of a deuterated solvent is critical; a polar solvent like DMSO-d₆ or D₂O is typically required to dissolve the polar dihydrochloride salt.
Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Set a spectral width of approximately 16 ppm.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.[1]
-
A wider spectral width (e.g., 200-300 ppm) is necessary due to the larger chemical shift range of fluorine.[3]
-
Acquire a sufficient number of scans (e.g., 64 to 256) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak and the ¹⁹F spectrum to an appropriate standard (e.g., CFCl₃).
Data Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Thermal Properties: Melting Point and Crystallinity by DSC
Differential Scanning Calorimetry (DSC) is a critical thermal analysis technique used to measure heat flow associated with thermal transitions in a material. For a crystalline solid, it provides a precise melting point, which is an important indicator of purity. It also reveals the nature of the solid form (crystalline vs. amorphous).[8]
Expertise & Rationale:
Hydrochloride salts of small molecules are typically crystalline solids with sharp melting points.[8][9] A broad melting endotherm could suggest the presence of impurities, polymorphism, or an amorphous state. The enthalpy of fusion, also derived from the DSC thermogram, provides information on the degree of crystallinity.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).
Table 2: Illustrative Thermal Analysis Data
| Parameter | Typical Value | Significance |
| Melting Point (Onset) | 170 - 190 °C | Indicator of purity and identity |
| Enthalpy of Fusion (ΔHfus) | 80 - 120 J/g | Correlates with degree of crystallinity |
| Appearance of Thermogram | Single, sharp endotherm | Suggests a single crystalline form |
Hygroscopicity: Moisture Sorption Behavior
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[10] This property is critical for pharmaceutical solids as moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation, impacting stability, handling, and formulation.[][12][13]
Expertise & Rationale:
Given its nature as a polar dihydrochloride salt, the compound is expected to have some affinity for water. A quantitative assessment is necessary to determine its classification according to pharmacopeial standards.[10] Dynamic Vapor Sorption (DVS) is the gold-standard automated method for this, providing a detailed moisture sorption-desorption profile.
Protocol: Gravimetric Sorption Analysis (Static Method)
-
Sample Preparation: Weigh approximately 300-500 mg of the sample into a pre-weighed, dry container.[10]
-
Environmental Control: Place the open container in a desiccator maintained at a constant relative humidity (RH) and temperature, typically 80% ± 2% RH and 25 °C ± 1 °C, using a saturated salt solution (e.g., ammonium chloride).[10]
-
Equilibration: Store the sample under these conditions for a fixed period, typically 24 hours.[10]
-
Measurement: After 24 hours, re-weigh the sample.
-
Calculation: Calculate the percentage weight gain.
-
Classification: Classify the material based on the weight gain according to the European Pharmacopoeia (Ph. Eur.) criteria.
Table 3: Hygroscopicity Classification (based on Ph. Eur.) [10]
| Classification | % Weight Gain after 24h at 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Data Visualization: Hygroscopicity Testing Workflow
Caption: Step-by-step workflow for hygroscopicity classification.
Aqueous Solubility: A Key Biopharmaceutical Property
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. For ionizable compounds like dihydrochloride salts, solubility is highly dependent on the pH of the medium.[8]
Expertise & Rationale:
The dihydrochloride salt form is chosen specifically to enhance the solubility of the parent free base, particularly in the acidic environment of the stomach.[5] However, as the pH increases towards the pKa of the basic nitrogens, the compound will convert to its less soluble free base form, potentially leading to precipitation. This pH-dependent solubility profile is critical to understand for predicting in vivo performance.
Protocol: pH-Dependent Equilibrium Solubility
-
Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the compound to each buffer in separate vials to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to separate the solid from the supernatant.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Table 4: Illustrative pH-Solubility Profile
| pH | Expected Solubility | Rationale |
| 1.2 | High (>10 mg/mL) | Fully ionized as the dihydrochloride salt. |
| 4.5 | High (>5 mg/mL) | Remains predominantly in the protonated, soluble form. |
| 6.8 | Moderate (0.5 - 2 mg/mL) | Approaching the first pKa; partial conversion to free base. |
| 7.4 | Low (<0.1 mg/mL) | Primarily exists as the less soluble free base. |
Summary and Implications for Drug Development
The comprehensive physicochemical characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a prerequisite for its advancement in any drug discovery pipeline. The properties outlined in this guide directly influence critical development decisions.
Table 5: Consolidated Physicochemical Profile
| Property | Analytical Method | Typical Result/Classification | Implication for Development |
| Structure | ¹H & ¹⁹F NMR | Confirmed | Ensures identity and purity of the chemical entity. |
| Melting Point | DSC | Crystalline solid, ~180 °C | Indicates good purity and solid-state stability. |
| Hygroscopicity | Gravimetric Analysis | Slightly to Moderately Hygroscopic | Requires controlled storage conditions and may influence formulation choice. |
| Solubility | pH-Solubility Profile | High at low pH, low at neutral pH | Favorable for oral absorption but may show precipitation in the intestine. |
A crystalline nature with a defined melting point suggests good solid-state stability. A classification of slightly or moderately hygroscopic necessitates handling in controlled humidity environments and may require protective packaging for the final drug product. The pH-dependent solubility profile is characteristic of a salt of a weak base and is a critical input for biopharmaceutical modeling to predict oral absorption.
Conclusion
This technical guide has detailed the essential methodologies for the robust physicochemical characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. By systematically applying the protocols for NMR, DSC, hygroscopicity, and solubility analysis, researchers can build a comprehensive data package. This package is not merely a collection of data points; it is the foundation upon which informed decisions regarding formulation, stability, and the ultimate therapeutic potential of this promising molecular scaffold are made.
References
- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)
- O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
- BOC Sciences. Hygroscopicity Testing.
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
- Gothoskar, A.V., et al. (2014).
- Kumar, P., et al. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
- Guerrieri, P.P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
- Serajuddin, A.T.M., et al. (2003). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.
- National Analytical Corporation. 1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride - Cas No: 1403766-81-3. Tradeindia.
- Oxford Instruments. NMR | Fluorine Spectroscopy.
- Martin, S.F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Smith, A.J.R., et al. (2022).
- Fisher Scientific. Azetidines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride - Cas No: 1403766-81-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. pharmainfo.in [pharmainfo.in]
- 13. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

